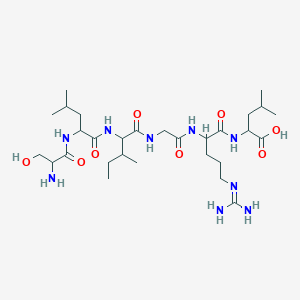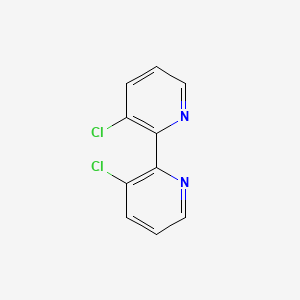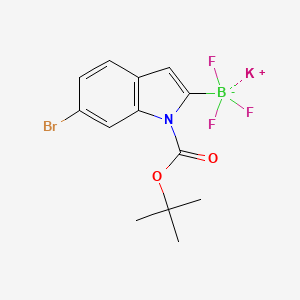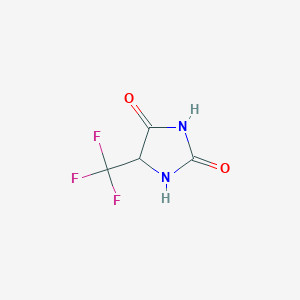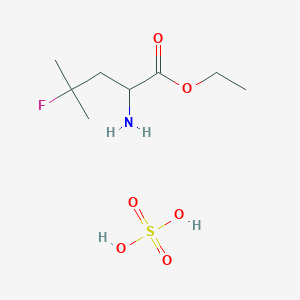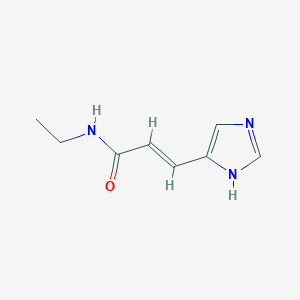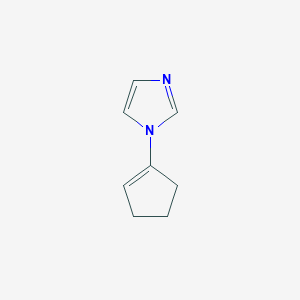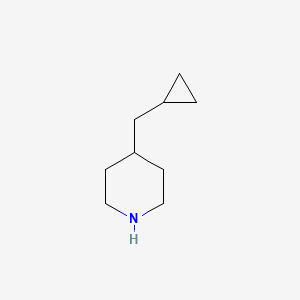
4-(Cyclopropylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)piperidine can be achieved through several methods. One common approach involves the reaction of cyclopropylmethylamine with piperidine under specific conditions. Another method includes the use of cyclopropylmethyl chloride and piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs at elevated temperatures and may require a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include the use of catalysts to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, carboxylic acids, and reduced derivatives .
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethyl)piperidine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylmethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Cyclopropylmethylamine: A simpler compound with a cyclopropyl group attached to an amine.
N-(Cyclopropylmethyl)piperidine: A closely related compound with similar structural features.
Uniqueness
4-(Cyclopropylmethyl)piperidine is unique due to the presence of both the cyclopropylmethyl group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
4-(cyclopropylmethyl)piperidine |
InChI |
InChI=1S/C9H17N/c1-2-8(1)7-9-3-5-10-6-4-9/h8-10H,1-7H2 |
Clave InChI |
HCIFZXMESCVNCK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


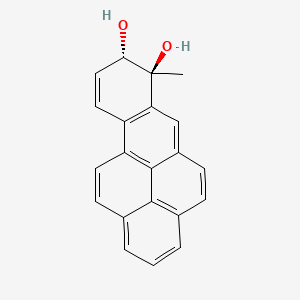
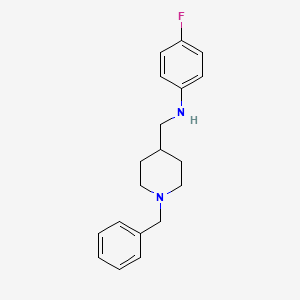
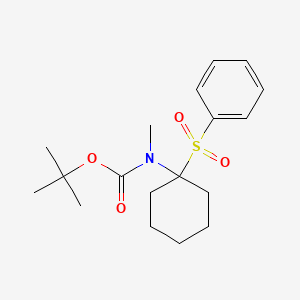
![[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12821178.png)
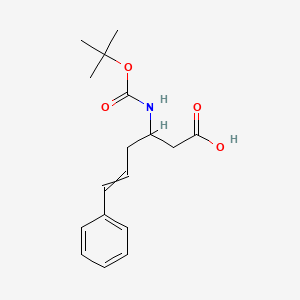
![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
